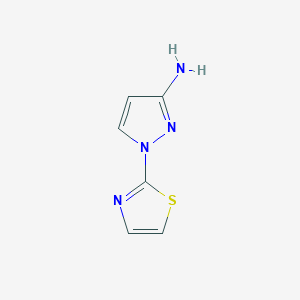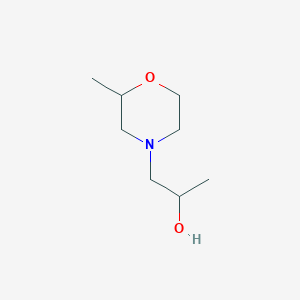
1-(2-Methylmorpholin-4-yl)propan-2-ol
Vue d'ensemble
Description
1-(2-Methylmorpholin-4-yl)propan-2-ol, also known as MMPro, is an organic molecule composed of carbon, oxygen, and hydrogen. It is a cyclic ether, meaning it forms a three-membered ring with two oxygen atoms and one carbon atom. MMPro is a versatile compound with a wide range of applications in the scientific and industrial fields. It is used as a solvent, a reagent, a catalyst, and a monomer in a variety of chemical reactions.
Applications De Recherche Scientifique
Molecular Interactions and Thermodynamics
Molecular Interactions in Polar Binary Mixtures : Studies have investigated the molecular interactions between polar systems such as N-methyl aniline and alcohols (including propan-2-ol), focusing on dielectric permittivity across various frequencies. These studies reveal the significance of molecular interactions in determining the physical properties of mixtures, which could be relevant for understanding the behavior of "1-(2-Methylmorpholin-4-yl)propan-2-ol" in similar contexts. The research emphasizes the role of hydrogen bonding and dipole moments in defining the characteristics of these mixtures (Krishna & Mohan, 2012).
Dielectric and Thermodynamic Parameters : Another aspect of scientific research involves correlating dielectric and thermodynamic parameters in hydrogen-bonded binary mixtures of alcohol and alkyl benzoates. This type of study provides a framework for understanding how "1-(2-Methylmorpholin-4-yl)propan-2-ol" might interact with other compounds at the molecular level, offering insights into its potential applications in materials science and chemistry (Mohan, Sastry, & Murthy, 2011).
Synthesis and Characterization of Complex Compounds
Synthesis of Complex Molecules : Research on the synthesis and characterization of complex compounds, including those involving alcohol components, sheds light on methodologies that could be applied to "1-(2-Methylmorpholin-4-yl)propan-2-ol". For instance, studies on the synthesis of cathinones and the characterization of their molecular structures provide a basis for exploring the synthetic potential of related compounds, including their structural analysis through techniques like X-ray crystallography and NMR spectroscopy (Nycz et al., 2011).
Catalytic Applications and Chemical Reactions : The development of catalysts for chemical reactions, such as transfer hydrogenation, and the synthesis of ionic compounds demonstrate the chemical versatility and potential application areas for molecules with structural similarities to "1-(2-Methylmorpholin-4-yl)propan-2-ol". These studies highlight the role of such compounds in facilitating or enhancing chemical reactions, which is crucial for pharmaceutical synthesis, material science, and chemical engineering (Aydemir et al., 2014).
Propriétés
IUPAC Name |
1-(2-methylmorpholin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-3-4-11-8(2)6-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLMWVHBZYUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylmorpholin-4-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



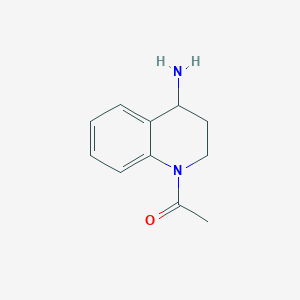
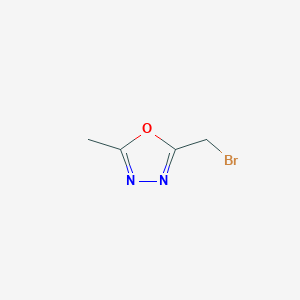
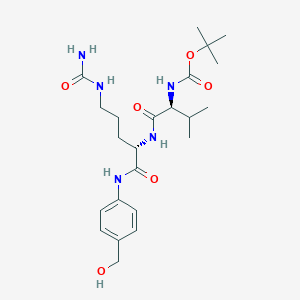
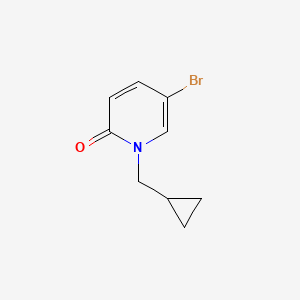
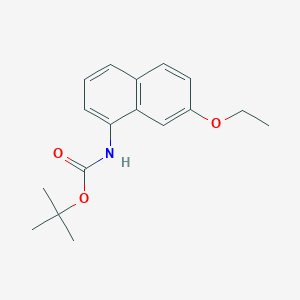
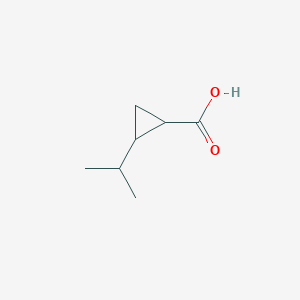
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(methyl)amine](/img/structure/B1530155.png)
![5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one](/img/structure/B1530156.png)
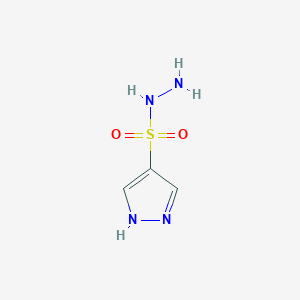
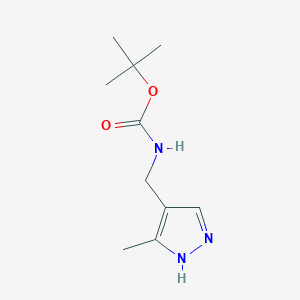
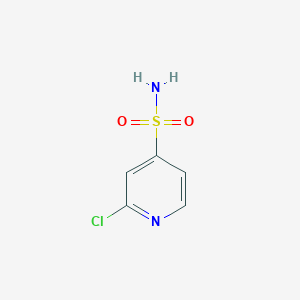
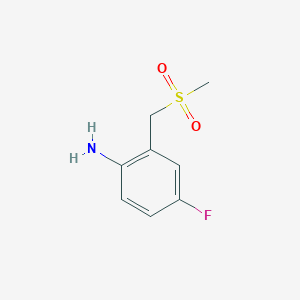
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
